2-methylbenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Contemporary Chemical Research

Sulfonyl fluorides have become pivotal in contemporary chemical research due to their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science. dntb.gov.uaacs.org Their importance stems from the distinct properties of the sulfur-fluorine bond, which is remarkably stable to hydrolysis, oxidation, and reduction. nih.govacs.org This stability allows the sulfonyl fluoride (B91410) moiety to be carried through multi-step synthetic sequences, a desirable trait for the construction of complex molecules. mdpi.com

In the realm of chemical biology and drug discovery, sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors. nih.gov They can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as serine, lysine, tyrosine, and histidine. nih.govenamine.net This ability to covalently modify proteins makes them instrumental in developing targeted therapies and chemical probes to study biological processes. nih.govclaremont.edu The re-emergence of interest in covalent inhibitors has further propelled the study and application of sulfonyl fluorides. nih.gov Furthermore, their use in creating ¹⁸F-labelled biomarkers for positron emission tomography (PET) highlights their diagnostic value in medicine. rsc.org

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. B. Sharpless, has cemented the significance of sulfonyl fluorides. acs.org As a new family of click reactions, SuFEx provides a reliable and efficient method for connecting molecular building blocks, with broad applications in synthesizing polymers and other advanced materials. dntb.gov.uaacs.org

Role of the Sulfonyl Fluoride Moiety in Organic Transformations

The sulfonyl fluoride moiety plays a multifaceted role in organic transformations, primarily acting as a highly chemoselective electrophile. nih.gov The sulfur atom in the -SO₂F group is susceptible to nucleophilic attack, but its reactivity is attenuated compared to other sulfonyl halides like sulfonyl chlorides. nih.gov This moderated reactivity allows for selective reactions under specific conditions, often requiring activation by a suitable catalyst or reagent. acs.orgnih.gov

The most prominent role of the sulfonyl fluoride group is in SuFEx reactions. acs.org This type of click chemistry involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or an amine, facilitated by a catalyst, to form a sulfonate ester or a sulfonamide, respectively. nih.govacs.org The reliability and broad scope of the SuFEx reaction have made sulfonyl fluorides essential connectors in molecular synthesis. dntb.gov.uaacs.org

Beyond SuFEx, sulfonyl fluorides are employed in various other transformations. They can be converted into other functional groups and have been used as deoxyfluorinating agents. mdpi.combrynmawr.edu Their ability to react with a range of nucleophiles makes them versatile intermediates in the synthesis of complex organic molecules. dntb.gov.ua For instance, they react with amines to form sulfonamides, a common motif in many pharmaceutical compounds. acs.org The development of new catalytic systems continues to expand the synthetic utility of the sulfonyl fluoride moiety, enabling transformations that were previously challenging. nih.govresearchgate.net

Specific Context of 2-Methylbenzenesulfonyl Fluoride within Arylsulfonyl Fluoride Chemistry

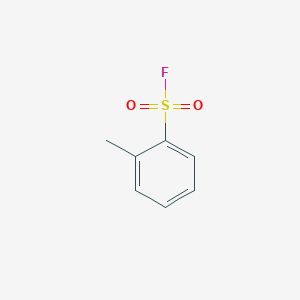

This compound, also known as o-toluenesulfonyl fluoride, is a specific member of the arylsulfonyl fluoride family. Its chemical structure consists of a benzene (B151609) ring substituted with a sulfonyl fluoride group and a methyl group at the ortho position. The presence and position of the methyl group on the aromatic ring can influence the compound's physical properties and chemical reactivity compared to the unsubstituted benzenesulfonyl fluoride or its isomers, p-toluenesulfonyl fluoride and m-toluenesulfonyl fluoride.

The methyl group at the ortho position introduces steric hindrance around the sulfonyl fluoride reactive center. This steric bulk can affect the rate of reaction with nucleophiles. In many cases, ortho-substituted arylsulfonyl fluorides may exhibit slower reaction kinetics compared to their para- or meta-substituted counterparts due to the increased steric hindrance impeding the approach of the nucleophile. This moderated reactivity can be advantageous in certain synthetic applications where controlled or selective reactions are desired.

While extensive research has focused on p-toluenesulfonyl fluoride as a prototypical arylsulfonyl fluoride, the properties and applications of this compound are less commonly detailed, but its behavior can be inferred from general principles of organic chemistry. The electronic effect of the methyl group, being weakly electron-donating, is also expected to slightly modulate the electrophilicity of the sulfur atom.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 444-31-5 |

| Molecular Formula | C₇H₇FO₂S |

| Molecular Weight | 174.19 g/mol chemsynthesis.com |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Comparison of Isomeric Toluenesulfonyl Fluorides

| Compound | CAS Number | Melting Point | Boiling Point | Key Feature |

|---|---|---|---|---|

| This compound | 444-31-5 | N/A | N/A | Ortho-methyl group introduces steric hindrance. |

| 4-Methylbenzenesulfonyl fluoride | 455-16-3 | 41-42 °C sigmaaldrich.com | 112 °C/16 mmHg sigmaaldrich.com | Para-methyl group has minimal steric effect on the sulfonyl fluoride. |

The synthesis of arylsulfonyl fluorides, including this compound, can be achieved through various methods. Common routes include the fluorination of the corresponding sulfonyl chloride or the direct synthesis from sulfonates or sulfonic acids. rsc.orgnih.gov For example, a one-pot, two-step procedure involving the reaction of a sulfonate with cyanuric chloride followed by treatment with a fluoride source like KHF₂ has been reported for synthesizing various arylsulfonyl fluorides. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAERAINFZWAKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303464 | |

| Record name | o-Toluenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-31-5 | |

| Record name | 2-Methylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Toluenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 444-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Methylbenzenesulfonyl Fluoride and Sulfonyl Fluorides

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The sulfur-fluorine bond in sulfonyl fluorides (R-SO₂F) is characterized by a unique balance of stability and latent reactivity. nih.gov This functional group is remarkably stable and can withstand various harsh reaction conditions, including oxidation, reduction, and strong acids. nih.govrhhz.net Unlike the analogous sulfonyl chlorides, which are susceptible to reductive collapse that yields S(IV) species, the S(VI)-F bond's resilience makes sulfonyl fluorides reliable electrophiles for substitution reactions. acs.orgasu.edu The inherent stability means that the electrophilicity of the sulfur(VI) center must be "unleashed" under specific conditions to enable rapid and efficient reactions with nucleophiles. nih.gov

Sulfonyl fluorides, including 2-methylbenzenesulfonyl fluoride (B91410), serve as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net While generally exhibiting high chemical stability, they can be selectively activated to react with a variety of nucleophiles. rhhz.netresearchgate.net The reactivity is governed by the electrophilic nature of the sulfur atom, which is attached to two highly electronegative oxygen atoms and a fluorine atom. This arrangement polarizes the sulfur center, making it susceptible to attack by nucleophiles.

Mechanistic studies suggest that nucleophilic substitution at the sulfur(VI) center of sulfonyl fluorides can proceed through two primary pathways nih.gov:

Direct Substitution: A direct displacement of the fluoride ion by the incoming nucleophile in an Sₙ2-like fashion.

Elimination-Addition: This pathway involves the formation of a transient, highly reactive trigonal bipyramidal intermediate, which then reacts with the nucleophile. nih.gov

Activation of the sulfonyl fluoride is often required to facilitate these reactions, especially with less reactive nucleophiles. This can be achieved through catalysis, for example, by using Lewis acids that coordinate to the oxygen or fluorine atoms, thereby increasing the electrophilicity of the sulfur center. acs.org

The formation of sulfonamides is a cornerstone transformation of sulfonyl fluorides, given the prevalence of the sulfonamide motif in pharmaceuticals and agrochemicals. chemrxiv.org While traditional methods often require harsh conditions or an excess of the amine, modern catalytic approaches have enabled efficient amidation under milder conditions. acs.org

Several catalytic systems have been developed to activate the S-F bond of sulfonyl fluorides for amidation. These systems are designed to proceed smoothly and provide excellent yields across a broad range of substrates. researchgate.netnih.gov

Key catalytic systems include:

1-Hydroxybenzotriazole (B26582) (HOBt) with Silicon Additives: HOBt has been identified as a highly efficient nucleophilic catalyst. In combination with silicon-based additives like tetramethyldisiloxane (TMDS), it activates sulfonyl fluorides for reaction with amines. chemrxiv.orgresearchgate.net This system is notable for its low catalyst loading requirements and high yields, often ranging from 87-99%. nih.gov

Calcium Triflimide [Ca(NTf₂)₂]: This Lewis acid-based system effectively activates sulfonyl fluorides toward nucleophilic attack by amines. acs.org The reaction is typically mediated in a solvent like tert-amyl alcohol and is effective for a wide array of electronically and sterically diverse sulfonyl fluorides and amines. acs.org The proposed activation involves the formation of a Lewis acid/base adduct with the sulfonyl oxygens or the fluorine atom. acs.org

| Catalyst/Activator | Co-catalyst/Additive | General Yields | Key Features | Reference |

|---|---|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | Silicon Additives (e.g., TMDS) | 87-99% | Broad spectrum, low catalyst loading, efficient for hindered substrates. | researchgate.netnih.gov |

| Calcium triflimide [Ca(NTf₂)₂] | None | Good to Excellent | Lewis acid activation, mild conditions, broad substrate scope. | acs.org |

A significant advantage of modern catalytic systems is their ability to overcome steric hindrance, a common challenge in sulfonamide synthesis. nih.gov Protocols utilizing catalysts like HOBt are particularly effective for coupling sterically demanding sulfonyl fluorides or amines, which often fail to react or give low yields with traditional methods. chemrxiv.orgresearchgate.net

For instance, the HOBt/silicon additive system has been successfully employed for the multidecagram-scale synthesis of a hindered amantadine (B194251) derivative with a catalyst loading as low as 0.02 mol%. chemrxiv.orgresearchgate.net This demonstrates the high efficiency and practicality of the method for preparing complex and sterically congested sulfonamides. researchgate.netnih.gov The development of such protocols has significantly expanded the scope of accessible sulfonamide structures. nih.gov

| Substrate Type | Catalytic System | Efficiency | Reference |

|---|---|---|---|

| Sterically hindered sulfonyl fluorides | HOBt / Silicon Additives | Excellent yields (generally 87-99%) | chemrxiv.orgresearchgate.net |

| Sterically hindered amines | HOBt / Silicon Additives | Excellent yields | chemrxiv.orgresearchgate.net |

| Electron-deficient amines | Benzene-1,3-disulfonyl fluoride | Excellent yields | nih.gov |

Mechanistic investigations into the catalytic amidation of sulfonyl fluorides have revealed key intermediates and pathways. In the HOBt-catalyzed system, HOBt is proposed to function as a nucleophilic catalyst. chemrxiv.org

The proposed pathway involves:

Initial complexation between the sulfonyl fluoride and the catalyst.

Nucleophilic attack of the OBt anion (from HOBt) on the electrophilic sulfur(VI) center.

Departure of the fluoride ion to form a key intermediate, N-hydroxybenzotriazole sulfonate (referred to as INT-2). chemrxiv.org This intermediate is more reactive than the starting sulfonyl fluoride.

The amine nucleophile then reacts with this activated intermediate to form the final sulfonamide product and regenerate the HOBt catalyst.

Computational studies support this pathway, indicating that the formation of the N-hydroxybenzotriazole sulfonate intermediate is a critical step in the catalytic cycle. chemrxiv.org For Lewis acid-catalyzed reactions, the pathway is believed to involve the formation of a Lewis acid-base adduct, which enhances the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine. acs.org

In addition to amidation, sulfonyl fluorides can be converted into other important derivatives, such as sulfonic esters (sulfonates), through reaction with alcohols or phenols. This transformation is a key reaction in organic synthesis and chemical biology, as sulfonyl fluorides are known to react with nucleophilic amino acid residues like tyrosine, serine, and threonine to form stable covalent linkages. enamine.netnih.gov

The reaction involves the nucleophilic attack of the hydroxyl group from an alcohol or phenol (B47542) on the sulfur(VI) center, displacing the fluoride ion to form an S-O bond. This reaction can be particularly useful; for example, volatile sulfonyl fluorides can be converted in situ to the corresponding non-volatile phenolic esters for easier handling and purification. acs.org While sulfonyl fluorides are generally stable, this reactivity can be harnessed for specific applications, such as the covalent labeling of proteins. enamine.net The reaction with the serine residue in serine proteases, for instance, is a well-established mechanism of irreversible inhibition that results in the formation of a stable sulfonate ester linkage. nih.gov

Amidation Reactions of Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, noted for its efficiency and reliability in creating robust chemical linkages. researchgate.netresearchgate.net This area of chemistry leverages the unique stability and reactivity of the sulfur(VI)-fluoride bond. nih.govnih.gov The SuFEx process is characterized by the exchange of a fluoride atom on a high-valent sulfur center with a nucleophile, a reaction that can be finely controlled. nih.govadvanceseng.com This controllable ligation chemistry has found applications with small molecules, polymers, and biomolecules. advanceseng.com

Fundamental Principles of SuFEx Reactions

The foundation of SuFEx chemistry lies in the distinct properties of the sulfur(VI)-fluoride bond. This bond is remarkably stable under many conditions, including resistance to oxidation, reduction, strong acids, and heat. nih.gov However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for rapid and highly selective reactions. nih.gov This latent reactivity provides a high degree of orthogonality, a key principle of click chemistry. nih.gov

Aryl sulfonyl fluorides and fluorosulfates are key players in SuFEx chemistry. nih.gov The S-F bond in these molecules is significantly more stable than the S-Cl bond in corresponding sulfonyl chlorides, which are prone to reductive collapse. bldpharm.com This stability prevents unwanted side reactions and allows for clean substitution at the sulfur center. nih.gov The reaction is often facilitated by the formation of highly stable byproducts, such as the bifluoride ion ([FHF]⁻) or silicon-fluorine bonds, which provide a thermodynamic driving force. nih.govacs.org

The SuFEx reaction's success is also due to its compatibility with a variety of nucleophiles, particularly phenols and certain amines, which are common in bioactive molecules. nih.gov This allows for direct functionalization without the need for pre-installing reactive handles like azides or alkynes, a limitation of the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Catalytic Strategies in SuFEx

Recently, Lewis acids have been demonstrated as effective catalysts for SuFEx reactions, particularly for the formation of S-N bonds. acs.orgnih.gov Metal salts such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can catalyze the reaction between sulfonyl fluorides, fluorosulfates, or sulfamoyl fluorides and silylated amines to produce sulfonamides, sulfamates, and sulfamides in good to excellent yields. acs.orgnih.govresearchgate.net This represents the first example of a broadly applicable Lewis acid-catalyzed SuFEx reaction. acs.orgnih.gov

The catalytic activity of various metal Lewis acids has been explored. For instance, in the formation of certain sulfonamides, Ca(OTf)₂ and LiNTf₂ showed comparable yields, although lower than with Ca(NTf₂)₂. acs.org For other substrates, Ca(NTf₂)₂ proved to be the superior catalyst. acs.org This demonstrates that Lewis acid-catalyzed SuFEx (LASuFEx) can be applied across different S(VI) fluorides. acs.org A key challenge in developing catalytic cycles with Lewis acids like Ca²⁺ is the potential formation of stable Ca-F complexes, which can inhibit catalyst turnover. hmc.edu

A proposed mechanism for Lewis acid catalysis involves the activation of the S(VI) fluoride by the metal center. hmc.edu For instance, with Ca(NTf₂)₂, a two-point contact between the calcium ion and the sulfonyl fluoride (one oxygen and the fluorine atom) activates the sulfur center and stabilizes the departing fluoride ion. hmc.eduacs.org

The use of silyl (B83357) amines as nucleophiles has been a significant advancement in Lewis acid-catalyzed SuFEx reactions. acs.orgnih.govclaremont.edu Trimethylsilyl (TMS) amines, which can be prepared in situ, are effective partners in these transformations. nih.gov The silicon atom in the silyl amine acts as a "fluoride trap," forming a strong Si-F bond upon reaction. acs.orgnih.gov This prevents the formation of hydrofluoric acid (HF) and eliminates the need for a stoichiometric base to deprotonate the amine nucleophile, thereby facilitating catalytic turnover. nih.gov

The use of silyl amines expands the range of nucleophiles that can be effectively used in SuFEx reactions and establishes Lewis acids as a viable catalytic approach. acs.orgnih.gov This strategy has been successfully applied to a diverse range of substrates, including aryl, benzyl, and alkyl sulfonyl fluorides, as well as aryl fluorosulfates and dialkylsulfamoyl fluorides. acs.orgnih.gov

Mechanistic Insights into SuFEx (e.g., Fluoride Scavenging)

A key mechanistic feature of many SuFEx reactions is the effective scavenging of the fluoride ion that is displaced from the sulfur center. This is crucial for driving the reaction forward and, in the case of catalytic systems, for enabling catalyst turnover. nih.govhmc.edu

As mentioned previously, when silyl amines or silyl ethers are used as nucleophiles, the strong affinity of silicon for fluorine leads to the formation of a highly stable Si-F bond. acs.orgthieme-connect.com This process acts as a powerful thermodynamic driving force for the reaction. acs.org The hypothesis is that the silyl protecting group coordinates to the leaving fluoride in the transition state, which can increase catalytic turnover by preventing the formation of irreversible catalyst-fluoride bonds, such as Ca-F. claremont.edu

In systems containing acidic protons, the fluoride ion can be trapped by forming the highly stable bifluoride anion ([FHF]⁻). acs.org The formation of this ion can serve as an autocatalytic feature, accelerating the SuFEx reaction. acs.org For instance, the reaction between N-methylimidazole and sulfonyl fluorides is accelerated by the formation of bifluoride ionic liquids. acs.org The stabilization of the leaving fluoride ion by either a proton or a silyl group is a critical factor that makes the SuFEx process controllable and broadly applicable. bldpharm.com

Radical Reactions Involving Sulfonyl Fluorides

In addition to the ionic pathways typical of SuFEx, sulfonyl fluorides can also participate in radical reactions, opening up alternative synthetic routes. acs.org These radical approaches are particularly valuable for the synthesis of sulfonyl fluorides themselves. researchgate.net

Two main strategies for the radical synthesis of sulfonyl fluorides have been developed:

Catalytic generation of an alkyl or aryl radical followed by coupling with a sulfur dioxide (SO₂) equivalent. An example is the copper-catalyzed fluorosulfonylation of aryl diazonium salts. nih.govacs.org In this process, a Cu(I) species reduces the diazonium salt to generate an aryl radical, which then reacts with an SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The resulting aryl sulfonyl radical is then trapped to form the sulfonyl fluoride. nih.govacs.org

Catalytic generation of a sulfur-centered radical followed by addition to an organic substrate. Photoredox catalysis has been employed to generate fluorosulfuryl radicals (•SO₂F) from precursors like sulfuryl chlorofluoride (FSO₂Cl). nih.govrsc.org This radical can then add to alkenes or alkynes to produce various alkenyl or alkyl sulfonyl fluorides. nih.govrsc.orgnih.gov This method provides access to multi-substituted vinyl sulfonyl fluorides that are difficult to synthesize via traditional cross-coupling methods. rsc.org

Mechanistic studies, including radical trapping and clock experiments, have supported the involvement of these radical intermediates. nih.govrsc.org These radical fluorosulfonylation methods expand the toolbox for creating diverse and complex sulfonyl fluoride-containing molecules. rsc.orgnih.govspringernature.com

Generation of S(VI) Radicals

The generation of sulfur(VI) (S(VI)) radicals from sulfonyl fluorides is a challenging yet crucial step for their use in radical-mediated transformations. The high strength of the sulfur-fluorine bond and the high reduction potentials of sulfonyl fluorides make direct homolytic or reductive cleavage difficult. For instance, the reduction potential of benzenesulfonyl fluoride is -1.74 V versus the standard calomel (B162337) electrode (SCE).

A contemporary approach to overcome this challenge involves the cooperative use of an organosuperbase and photoredox catalysis. In this mechanism, a nucleophilic organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), activates the sulfonyl fluoride. This activation proceeds through a nucleophilic attack on the sulfur atom, leading to the formation of a more reactive intermediate by displacing the fluoride anion. This intermediate can then be reduced by an excited photocatalyst under visible light irradiation to generate the desired sulfonyl radical. This method provides a general platform for converting inert sulfonyl fluorides into valuable S(VI) radicals for subsequent chemical transformations. Current time information in Birmingham, GB.scispace.com

Hydro-fluorosulfonylation of Alkenes

The radical hydro-fluorosulfonylation of alkenes is a valuable method for the synthesis of aliphatic sulfonyl fluorides. researchgate.net This transformation can be achieved through various strategies, including photoredox catalysis. In one such approach, a fluorosulfonyl radical (•SO2F) is generated from a suitable precursor, such as sulfuryl chlorofluoride (FSO2Cl), under photocatalytic conditions. This highly reactive radical then adds to an unactivated alkene. The resulting alkyl radical can then be trapped in a subsequent step to afford the final hydro-fluorosulfonylation product.

Another innovative approach is the electroreductive hydroxy-fluorosulfonylation of alkenes. This method utilizes sulfuryl chlorofluoride and molecular oxygen from the air to generate β-hydroxy sulfonyl fluorides under mild electrochemical conditions. bac-lac.gc.ca While these methods demonstrate the feasibility of adding a fluorosulfonyl group across a double bond, the direct use of 2-methylbenzenesulfonyl fluoride to generate the 2-methylphenylsulfonyl radical for subsequent hydro-sulfonylation of alkenes is not extensively documented in the reviewed literature. However, the principles of radical generation and addition to alkenes provide a foundation for its potential application in this context.

Chloro-fluorosulfonyl Difunctionalization of Alkynes

A significant advancement in the utilization of sulfonyl fluorides is the radical chloro-fluorosulfonyl difunctionalization of alkynes. This reaction allows for the construction of β-chloro alkenylsulfonyl fluorides, which serve as versatile synthetic hubs. researchgate.net The process is typically carried out under photoredox conditions, where a fluorosulfonyl radical is generated and adds to the alkyne. The resulting vinyl radical is then trapped by a chlorine source.

This methodology provides access to a range of sulfonyl fluorides that were previously challenging to synthesize. researchgate.net The resulting β-chloro alkenylsulfonyl fluorides can undergo various subsequent transformations at the chloride position while preserving the sulfonyl fluoride group, including reductions, cross-coupling reactions (Suzuki and Sonogashira), and nucleophilic substitutions. researchgate.net A proposed reaction pathway for this difunctionalization is depicted in Figure 1. researchgate.net

Figure 1. A proposed reaction pathway for the chloro-fluorosulfonyl difunctionalization of alkynes. researchgate.net

Visible-Light-Mediated Sulfonylation Processes

Visible-light-mediated reactions have emerged as a powerful and mild method for forming C-S bonds. The sulfonylation of anilines with sulfonyl fluorides under photoredox catalysis is a prime example of this strategy. nih.gov This approach utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents to construct sulfonylanilines, which are important structural motifs in pharmaceuticals. nih.govfrontiersin.org

The reaction proceeds via a radical process under mild conditions, often employing an iridium-based photocatalyst. nih.gov The scope of this reaction has been investigated with various substituted anilines and sulfonyl fluorides. While specific data for this compound was not explicitly detailed in the primary source, the substrate scope for various anilines with 4-methylbenzenesulfonyl fluoride provides valuable insight into the reaction's tolerance of different functional groups.

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| N,N,4-trimethylaniline | N,N-dimethyl-4-((p-tolylsulfonyl)methyl)aniline | Good |

| 4-ethyl-N,N-dimethylaniline | 4-ethyl-N,N-dimethyl-2-(p-tolylsulfonyl)aniline | Good |

| 4-tert-butyl-N,N-dimethylaniline | 4-tert-butyl-N,N-dimethyl-2-(p-tolylsulfonyl)aniline | Good |

| N,N-dimethyl-4-(trifluoromethyl)aniline | N,N-dimethyl-2-(p-tolylsulfonyl)-4-(trifluoromethyl)aniline | Good |

| 4-methoxy-N,N-dimethylaniline | 4-methoxy-N,N-dimethyl-2-(p-tolylsulfonyl)aniline | 55 |

| 4-(dimethylamino)phenol | 4-hydroxy-3-(p-tolylsulfonyl)-N,N-dimethylaniline | 41 |

Electrochemical Reactivity Studies

Electrochemical methods provide a unique avenue to investigate the reactivity of sulfonyl fluorides, offering insights into their reduction pathways and enabling novel synthetic transformations.

Electrochemical Reduction Pathways

The electrochemical reduction of arenesulfonyl fluorides, including derivatives of toluenesulfonyl fluoride, has been studied to understand their fundamental electrochemical behavior. The initial electron transfer to these compounds typically results in the cleavage of the sulfur-fluorine (S-F) bond. bac-lac.gc.ca

Cyclic Voltammetry Analyses

Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical properties of molecules like this compound. By scanning the potential applied to an electrode and measuring the resulting current, CV can provide information about the reduction and oxidation potentials of a compound.

Advanced Methodologies and Catalysis in Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems

Catalysis is at the forefront of innovation in sulfonyl fluoride (B91410) chemistry, with both organocatalysis and transition metal catalysis opening new avenues for their transformation and synthesis. These approaches address the inherent stability of the sulfonyl fluoride group, which can be resistant to cleavage under many conditions. mdpi.com

Organocatalysis has emerged as a powerful, metal-free strategy for activating and transforming sulfonyl fluorides. sigmaaldrich.com These reactions often utilize small organic molecules to catalyze transformations, avoiding the potential toxicity and cost associated with metal catalysts. mdpi.com For example, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the reaction of sulfonyl fluorides, such as p-toluenesulfonyl fluoride, with nucleophiles. nih.govacs.org Another significant development is the use of hydroxybenzotriazole (B1436442) (HOBt) as a nucleophilic catalyst to facilitate the reaction of sulfonyl fluorides with sterically hindered amines at room temperature, expanding the scope of accessible sulfonamides. acs.org

More recently, organophotocatalysis has been employed for the synthesis of aryl sulfonyl fluorides. A method utilizing diaryliodonium salts as aryl radical precursors, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source, proceeds under mild, visible-light conditions. nih.gov This strategy highlights the influence of electronic properties on the aromatic ring, a factor relevant to substituted compounds like 2-methylbenzenesulfonyl fluoride. nih.gov

Table 1: Examples of Organocatalyzed Sulfonyl Fluoride Transformations

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| DBU | p-Toluenesulfonyl fluoride, Silyl (B83357) alcohols | Tosylates | Substoichiometric catalyst loading (20 mol %). acs.org |

| HOBt/TMDS | Sulfonyl fluorides, Amines | Sulfonamides | High yields at room temperature, suitable for hindered amines. acs.org |

This table presents representative data for aryl sulfonyl fluorides to illustrate the principles of organocatalysis.

Transition metal catalysis, particularly with palladium, offers highly efficient and selective routes for the synthesis and functionalization of aryl sulfonyl fluorides. nih.gov Palladium catalysts are instrumental in cross-coupling reactions, which form the bedrock of modern organic synthesis. mdpi.com

One-pot procedures have been developed to synthesize aryl sulfonyl fluorides directly from aryl bromides and iodides. organic-chemistry.orgrsc.org A notable method involves the palladium-catalyzed sulfonylation of aryl bromides with DABSO, followed by an in situ oxidation and fluorination using N-fluorobenzenesulfonimide (NFSI). rsc.org This approach demonstrates excellent functional group tolerance and has been applied to precursors of active pharmaceutical ingredients. rsc.org Similarly, aryl iodides can be converted to aryl sulfonyl fluorides using a palladium catalyst with Selectfluor as the oxidant and fluorine source. organic-chemistry.org

The sulfonyl fluoride group itself is generally stable under palladium catalysis, allowing for C-C coupling reactions on aryl halides that also contain a sulfonyl fluoride moiety. mdpi.comenamine.net This stability makes bifunctional building blocks containing both a halide and a sulfonyl fluoride group valuable in drug design. enamine.net Furthermore, palladium catalysis enables the use of phenols, via in situ nonaflation, in various cross-coupling reactions like Suzuki-Miyaura and Sonogashira, expanding the range of accessible complex molecules. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Starting Material | Palladium Catalyst System | Reagents | Product Type |

|---|---|---|---|

| Aryl Bromides | Pd(OAc)₂ / Xantphos | DABSO, NFSI | Aryl Sulfonyl Fluorides rsc.org |

| Aryl Iodides | PdCl₂(dppf) | DABSO, Selectfluor | Aryl Sulfonyl Fluorides organic-chemistry.org |

This table showcases general palladium-catalyzed methods applicable to the synthesis of the broader class of aryl sulfonyl fluorides.

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis and Reactivity

Green chemistry principles are increasingly being integrated into the synthesis of sulfonyl fluorides to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. asiaresearchnews.comosaka-u.ac.jp

Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a sustainable, solvent-free alternative to traditional solution-based methods. kuleuven.beyoutube.com A notable mechanochemical procedure allows for the synthesis of sulfonyl fluorides from stable sulfur(VI) 2-methylimidazoles using potassium bifluoride (KHF₂) and acetic acid in a mixer mill. kuleuven.be This solvent-free method often results in shorter reaction times and good to excellent yields. kuleuven.be The purification process is also streamlined, often requiring only a simple silica (B1680970) plug filtration, which further reduces solvent use. youtube.com

Table 3: Mechanochemical Synthesis of Sulfonyl Fluorides

| Precursor | Reagents | Conditions | Yield |

|---|---|---|---|

| S-Aryl Sulfonyl 2-methylimidazoles | KHF₂, Acetic Acid | Mixer mill, 25 Hz, 90 min | 71-93% kuleuven.be |

This table illustrates the effectiveness of solvent-free mechanochemical methods for producing various sulfonyl fluorides.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, its use in nucleophilic fluorination has been challenging because water can deactivate the fluoride nucleophile. digitellinc.com Recent breakthroughs have overcome this limitation through the use of surfactant-based catalytic systems. This approach enables the fluorination of sulfonyl chlorides to produce sulfonyl fluorides in water, achieving good conversions of up to 93%. digitellinc.com This methodology not only provides a more sustainable route but also opens possibilities for labeling biological molecules like proteins under physiological conditions. digitellinc.com

Another green approach involves the synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride and a green oxidant in water-containing solvent systems. asiaresearchnews.comacs.org These methods are praised for their simplicity, low cost, and minimal environmental impact, producing only non-toxic salts as by-products. osaka-u.ac.jp

Continuous Flow Chemistry for Sulfonyl Fluoride Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. acs.org This technology is particularly well-suited for reactions involving hazardous reagents or intermediates. The synthesis of sulfonyl fluorides has benefited from this approach. For instance, photoredox-catalyzed methods to produce alkyl sulfonyl fluorides have been scaled up using a continuous stirred tank reactor cascade. organic-chemistry.orgorganic-chemistry.org

Flow chemistry also enables the preparation of aryne precursors, such as 2-(trimethylsilyl)phenyl nonaflates, without the need for low-temperature lithiation or column chromatography. researchgate.net The use of flow reactors can bypass problematic side reactions and facilitate the rapid and pure synthesis of valuable intermediates, which can then be used to generate complex molecules. researchgate.net The integration of in-line analysis, such as benchtop NMR, with flow synthesis platforms further enhances the efficiency and understanding of these processes for fluorine-containing compounds. rsc.org

Computational Chemistry and Theoretical Studies of 2 Methylbenzenesulfonyl Fluoride and Analogs

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly effective for elucidating reaction mechanisms. For reactions involving arylsulfonyl fluorides, DFT calculations help to map out the energetic landscape of a proposed reaction, identifying the most plausible mechanistic pathways.

Researchers utilize DFT to model the structures of reactants, intermediates, transition states, and products. For instance, in the synthesis of sulfonyl fluorides from thiols, a proposed mechanism involves the oxidation of a disulfide intermediate. DFT calculations can be used to model this process, providing the geometries and energies of the radical cations and sulfenyl fluoride (B91410) intermediates that are thought to form. researchgate.net

In other complex transformations, such as the multi-component fluorosulfonylation of arynes, DFT is used to support the proposed mechanism. This involves modeling the initial formation of the aryne, its subsequent reaction with an amine, and the final step involving sulfuryl fluoride (SO₂F₂) to yield the product. mdpi.com A plausible mechanism for a related photoredox-catalyzed reaction of aryl sulfonyl fluorides involves the activation of the sulfonyl fluoride by a base, followed by reduction by a photocatalyst to generate a sulfonyl radical. nih.gov DFT calculations are crucial in determining the feasibility of each step in such proposed catalytic cycles.

Studies on analogous systems, like the hydrolysis of [¹⁸F]-benzylfluoride compounds, have demonstrated that DFT can accurately predict intramolecular interactions that influence reactivity, underscoring its capability in mechanistic analysis. researchgate.net

Elucidation of Reaction Pathways and Transition States

A primary application of computational chemistry is the detailed mapping of reaction pathways and the characterization of the associated transition states. For 2-methylbenzenesulfonyl fluoride and its analogs, this involves calculating the potential energy surface for a given reaction.

DFT calculations have been employed to investigate the bimolecular nucleophilic substitution (Sₙ2) reaction mechanism, a fundamental process in organic chemistry. These studies focus on characterizing the transition state and determining the activation energy for the reaction, providing a deep understanding of the electronic structure and energetics of the pathway. acs.org For example, in the palladium-catalyzed cyclopropanation using alkyl sulfonyl fluorides, DFT calculations revealed that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C–SO₂F bond. kuleuven.be

A proposed mechanism for the multicomponent synthesis of aminobenzenesulfonyl fluorides from arynes is detailed below, where each intermediate and transition state can be computationally modeled:

Aryne Formation : An aryl triflate is treated with a fluoride source to generate a reactive aryne intermediate.

Nucleophilic Attack : An amine attacks the aryne, forming a zwitterionic intermediate.

Reaction with SO₂F₂ : The intermediate reacts with sulfuryl fluoride.

Proton Transfer : A final proton transfer step yields the aminobenzenesulfonyl fluoride product. mdpi.com

The table below illustrates a hypothetical reaction pathway for the hydrolysis of a substituted benzenesulfonyl fluoride, a common reaction studied computationally. The energies are representative values derived from typical DFT calculations.

Table 1: Calculated Energies for a Hypothetical Hydrolysis Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (ArSO₂F + H₂O) | Isolated reactants | 0.0 |

| Pre-reaction Complex | Reactants associated in solvent | -2.5 |

| Transition State 1 (TS1) | S-O bond formation | +18.5 |

| Intermediate | Pentacoordinate sulfur species | +5.0 |

| Transition State 2 (TS2) | S-F bond cleavage | +20.1 |

| Post-reaction Complex | Products associated in solvent | -10.0 |

| Products (ArSO₃H + HF) | Isolated products | -8.0 |

Note: Data is illustrative of typical DFT calculation results for such a reaction.

Theoretical Predictions of Reactivity and Selectivity

Theoretical methods are increasingly used not only to explain observed phenomena but also to predict the reactivity and selectivity of new reactions. For sulfonyl fluorides, these predictions can guide the design of new reagents and catalysts.

A significant finding is the correlation between the hydrolytic reactivity of sulfur(VI) fluorides (SVI-Fs) and their lowest unoccupied molecular orbital (LUMO) energy. Quantum mechanical calculations have shown that LUMO energy can be a valuable predictor of stability and reactivity, offering a method to tune the properties of SVI-F compounds for applications in chemical biology. nih.gov While simpler semi-empirical methods may give poor correlations, more sophisticated DFT approaches provide reliable predictions. nih.gov

Machine learning models, often trained on datasets that include DFT-calculated molecular descriptors, have emerged as a powerful tool for predicting reaction outcomes. Such models have been developed to predict the success of sulfur(VI) fluoride exchange (SuFEx) reactions between primary amines and sulfamoyl fluorides. digitellinc.com By using cheminformatic software and DFT calculations to design a diverse training set, these models can classify the reactivity of sulfamoyl fluorides and predict successful reaction combinations with high accuracy. digitellinc.comacs.org This approach allows chemists to navigate complex reaction landscapes and identify optimal conditions for untested substrates. researchgate.netacs.org

The table below shows a representative dataset correlating calculated LUMO energies with experimentally observed hydrolytic half-lives for a series of substituted arylsulfonyl fluorides, demonstrating the predictive power of this theoretical parameter.

Table 2: Correlation of Calculated LUMO Energy and Hydrolytic Half-Life for Arylsulfonyl Fluoride Analogs

| Substituent (para-) | Calculated LUMO Energy (eV) | Experimental Half-Life (min) |

| -NO₂ | -3.5 | 15 |

| -CN | -3.2 | 45 |

| -Cl | -2.8 | 120 |

| -H | -2.6 | 300 |

| -CH₃ | -2.4 | 750 |

| -OCH₃ | -2.2 | >2000 |

Note: This table is a representative example based on findings reported in the literature. nih.gov

Kinetic Modeling and Validation against Experimental Data

The ultimate test of a theoretical model is its ability to reproduce and predict experimental data. Kinetic modeling bridges the gap between theoretical calculations of individual reaction steps and the macroscopic behavior of a reaction system over time.

For reactions involving sulfonyl fluorides and their analogs, kinetic models can be constructed based on mechanisms elucidated by DFT. For example, a study on the hydrolysis of ¹⁸F-labeled benzylfluoride analogs successfully linked DFT studies with experimental kinetic data to establish a comprehensive kinetic model. researchgate.net This combined approach allowed for the formulation of rate expressions that explained an unexpected pseudo-zero-order reaction kinetics observed experimentally. researchgate.net This demonstrates that modern quantum chemical calculations are capable of predicting intramolecular interactions that significantly affect the kinetic behavior of molecules. researchgate.net

Experimental data, such as reaction yields under various conditions, are essential for validating these models. For instance, the synthesis of 4-methylbenzenesulfonyl fluoride from sodium 4-methylbenzenesulfonate (B104242) has been optimized experimentally, providing yields that can serve as benchmarks for theoretical predictions. rsc.org Similarly, kinetic and yield data obtained through techniques like ¹⁹F NMR spectroscopy are used to train and validate machine learning models designed to predict reactivity. digitellinc.com

The process typically involves:

Proposing a detailed reaction mechanism.

Calculating the rate constants for each elementary step using transition state theory and DFT-calculated activation energies.

Formulating a system of differential equations based on the mechanism and rate constants.

Solving these equations to simulate the concentration profiles of reactants and products over time.

Comparing the simulated profiles with experimental kinetic data to validate or refine the model.

This iterative process of modeling and experimental validation leads to a robust and predictive understanding of the reaction dynamics.

Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like 2-methylbenzenesulfonyl fluoride (B91410). The sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. For 2-methylbenzenesulfonyl fluoride (C₇H₇FO₂S), the molecular weight is 174.19 g/mol . The fragmentation pattern provides a "fingerprint" that aids in structural identification. Expected fragmentation for this molecule would involve the loss of the fluorine atom, the SO₂ group, or the entire SO₂F group. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a common feature for toluene (B28343) derivatives.

The mass spectrum of the isomeric 4-methylbenzenesulfonyl fluoride shows a strong molecular ion peak at m/z 174 and a base peak at m/z 91, confirming this fragmentation pathway. nih.gov

Table 4: Expected Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Formula |

| 174 | Molecular Ion | [C₇H₇FO₂S]⁺ |

| 109 | [M - SO₂F]⁺ | [C₇H₇]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 65 | Phenyl Cation | [C₅H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements.

For this compound, the molecular formula is C₇H₇FO₂S. HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass. This is a critical step in the definitive identification of a newly synthesized or isolated compound.

Table 5: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇FO₂S | - |

| Monoisotopic Mass (Calculated) | 174.01508 Da | nih.gov |

| Expected [M+H]⁺ (Calculated) | 175.02236 Da | uni.lu |

| Expected [M+Na]⁺ (Calculated) | 197.00430 Da | uni.lu |

Experimental HRMS results for related compounds, such as 4-carbamoylbenzenesulfonyl fluoride, have shown excellent agreement between the calculated and found masses, validating the reliability of this technique for the structural confirmation of sulfonyl fluorides. nih.gov

Chromatography Techniques

Chromatography is fundamental to the purification and analysis of sulfonyl fluorides, separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the quantitative analysis of sulfonyl fluoride synthesis. It is frequently used to determine the purity of the final product and to calculate reaction yields with high precision. In a typical application for a related compound, 4-methylbenzenesulfonyl fluoride, yields were determined using HPLC with a pure sample of the compound as an external standard. rsc.org The system configuration and operational parameters are crucial for achieving accurate and reproducible results.

A common setup involves a reverse-phase (RP) column, which is well-suited for separating moderately polar organic compounds like arylsulfonyl fluorides. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (CH₃CN), and water. rsc.org By adjusting the ratio of these solvents (gradient or isocratic elution), the separation can be optimized. Detection is typically performed using a UV detector set to a wavelength where the analyte exhibits maximum absorbance. rsc.org For instance, in the analysis of 4-methylbenzenesulfonyl fluoride, a detection wavelength (λmax) of 228.7 nm was used. rsc.org

The purity of related compounds, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, is also routinely confirmed by HPLC, often achieving purity levels of ≥97.0%. sigmaaldrich.com

Table 1: Example HPLC Conditions for Arylsulfonyl Fluoride Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Waters e2695 | rsc.org |

| Column | Reverse-Phase C18 (RP-C18), 5 µm, 4.6 x 150 mm | rsc.org |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | rsc.org |

| Detection | UV at λmax = 228.7 nm | rsc.org |

| Analyte Example | 4-methylbenzenesulfonyl fluoride | rsc.org |

Flash column chromatography is the predominant method for purifying sulfonyl fluorides on a laboratory scale following a synthesis reaction. rsc.orgsemanticscholar.org This technique allows for the efficient removal of unreacted starting materials and byproducts, yielding the desired compound in a high state of purity. The process involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel (40-63 µm particle size). semanticscholar.orgorgsyn.org

The choice of eluent (mobile phase) is critical for successful separation. A solvent system is selected based on the polarity of the target compound relative to the impurities. For sulfonyl fluorides, common eluents include mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. semanticscholar.org The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively separate compounds with different affinities for the silica gel. semanticscholar.orgorgsyn.org For example, the purification of 4-(Pivaloyloxy)benzenesulfonyl fluoride was achieved using a mobile phase of 10% diethyl ether in hexane. semanticscholar.org

Table 2: Example Flash Chromatography Systems for Sulfonyl Fluoride Purification

| Compound Purified | Stationary Phase | Eluent System | Source |

|---|---|---|---|

| 4-(Pivaloyloxy)benzenesulfonyl fluoride | Silica | 10% diethyl ether in hexane | semanticscholar.org |

| Benzo[d]thiazole-6-sulfonyl fluoride | Silica | 100% Ethyl acetate | semanticscholar.org |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for investigating the synthesis and redox properties of sulfonyl fluorides and their precursors. In the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides, CV can be used to probe the reaction mechanism. acs.orgmdpi.com The process typically involves the anodic oxidation of a disulfide to form a radical cation, which then reacts with a fluoride source. acs.org

While specific CV data for this compound is not detailed in the provided context, studies on related electrochemical transformations provide insight. For instance, in the electrochemical synthesis of glycosyl fluorides using sulfur(VI) hexafluoride, CV studies were consistent with the cathodic reduction of SF₆ and the oxidation of a sacrificial zinc anode. nih.gov Such analyses help in understanding the electron transfer steps, identifying intermediates, and optimizing reaction conditions like voltage and choice of electrode materials (e.g., graphite (B72142) anode, stainless-steel cathode). mdpi.comnih.gov The main byproduct in the electrochemical synthesis of sulfonyl fluorides is often sulfonic acid, formed either through further oxidation or hydrolysis of the sulfonyl fluoride product. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (for related compounds)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org While not typically used for bulk characterization of a pure compound like this compound, XPS is invaluable for analyzing surfaces that have been modified with sulfonyl fluorides or for studying related fluorinated compounds on various substrates. carleton.edu

The technique works by irradiating a surface with X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. wikipedia.org Each element has a unique set of binding energies, allowing for elemental identification (except for H and He). carleton.edu Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. wikipedia.orgcarleton.edu

For example, XPS could be used to:

Confirm the successful grafting of a sulfonyl fluoride-containing polymer onto a surface by identifying the presence of sulfur and fluorine.

Analyze the C 1s, O 1s, S 2p, and F 1s spectra to determine the integrity of the -SO₂F group on a surface. The S 2p spectrum would be characteristic of sulfur in the +6 oxidation state, and the F 1s spectrum would confirm the presence of the S-F bond.

Study the surface composition of materials like catalysts or functionalized coatings that incorporate fluorinated or sulfonyl-containing species. researchgate.net

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents and produce significant waste. acs.orgsciencedaily.com For instance, the use of potassium bifluoride (KHF2) is effective but poses challenges due to its corrosive nature, while other protocols may use toxic organic solvents. acs.orgdigitellinc.com The future of sulfonyl fluoride (B91410) synthesis lies in greener, more efficient methodologies.

A primary goal is the development of synthetic routes that utilize environmentally benign solvents, with water being the ideal medium. digitellinc.com Recent breakthroughs have demonstrated the feasibility of nucleophilic fluorination in water by employing surfactant-based catalytic systems, achieving good to high conversions for sulfonyl chlorides to sulfonyl fluorides. digitellinc.com

Another key area is the use of safer and more abundant fluorine sources. Potassium fluoride (KF) is an attractive alternative to more corrosive reagents. acs.orgsciencedaily.comeurekalert.org Researchers have developed efficient protocols using KF as the sole fluorine source, combined with green oxidants like NaOCl·5H2O, to synthesize sulfonyl fluorides from stable and readily available starting materials such as thiols and disulfides. acs.orgsciencedaily.com These methods are not only more environmentally friendly, producing non-toxic salts as by-products, but also offer scalability and simplified purification. acs.orgeurekalert.org

Furthermore, expanding the range of viable starting materials to include sulfonic acids and their salts represents a significant step forward. nih.gov These compounds are stable and readily accessible. nih.gov One-pot procedures that convert sulfonic acids to sulfonyl fluorides via reagents like cyanuric chloride or thionyl fluoride are being refined to improve efficiency and substrate scope, particularly for electron-poor substrates. nih.govrsc.org

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Fluorination | Sulfonyl Chlorides | Surfactant-based catalyst | Uses water as a green solvent. | digitellinc.com |

| Green Oxidation | Thiols, Disulfides | Potassium Fluoride (KF), NaOCl·5H₂O | Avoids corrosive fluorinating agents; non-toxic by-products. | acs.orgsciencedaily.com |

| Deoxyfluorination | Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Utilizes stable, readily available starting materials. | nih.gov |

| One-Pot Conversion | Sulfonates | Cyanuric chloride, KHF₂ | Streamlines the process from stable sulfonates. | rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of the sulfonyl fluoride group, particularly its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has invigorated synthetic chemistry. researchgate.netsigmaaldrich.com SuFEx is celebrated for its efficiency and high selectivity, enabling the rapid connection of molecular modules. acs.orgacs.org Future research will continue to uncover new facets of this powerful reaction and develop novel catalytic systems to broaden its applicability.

While the S-F bond is remarkably stable, its activation for nucleophilic exchange requires specific catalysts. acs.org Research is moving beyond stoichiometric reagents to catalytic systems that are more efficient and versatile. acs.orgnih.gov Key areas of exploration include:

Lewis Acid Catalysis : Systems like calcium triflimide have been shown to activate sulfonyl fluorides towards nucleophiles, enhancing the electrophilicity at the sulfur atom. acs.org

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as potent organocatalysts for SuFEx reactions, effectively mediating the reaction of sulfonyl fluorides with alcohols and amines to produce a wide array of sulfonates and sulfonamides. acs.org

Photoredox and Electrochemical Catalysis : These methods offer mild conditions for generating sulfonyl fluorides from precursors like alkyl bromides or aryl diazonium salts, avoiding harsh reagents. nih.govorganic-chemistry.org

Transition-Metal Catalysis : Palladium, copper, and nickel-catalyzed processes are being developed for the direct installation of the sulfonyl fluoride motif onto aryl and heteroaryl scaffolds from substrates like boronic acids and aryl halides. researchgate.netnih.govacs.org

Nucleophilic Catalysis : Catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt), often used with a silicon co-additive, have proven highly effective for the amidation of sulfonyl fluorides, even with sterically hindered amines. acs.orgchemrxiv.org

These evolving catalytic strategies promise to make the synthesis of complex molecules containing the sulfonyl fluoride moiety more accessible and efficient, including for late-stage functionalization in drug discovery. chemrxiv.org

Expansion of Applications in Chemical Biology and Materials Science

The unique balance of stability and reactivity makes sulfonyl fluorides privileged functional groups in chemical biology and materials science. acs.orgrsc.org They are stable in aqueous environments but can react selectively with specific biological nucleophiles. rsc.orgnih.gov

In chemical biology , sulfonyl fluorides are increasingly used as covalent probes to study protein function and for drug discovery. enamine.netmerckmillipore.com Unlike other electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of amino acid residues, including serine, tyrosine, lysine, threonine, and histidine. acs.orgnih.govenamine.net This versatility allows for the targeting of a wider array of proteins. enamine.net Future research will focus on:

Developing more selective probes : Fine-tuning the electronic and steric properties of the aryl ring of compounds like 2-methylbenzenesulfonyl fluoride can modulate reactivity and achieve selective labeling of specific proteins or residues. acs.org

Target Identification and Validation : Using sulfonyl fluoride probes for activity-based protein profiling to identify and validate new drug targets. digitellinc.comrsc.org

Covalent Inhibitor Design : Expanding their use as "warheads" in the design of targeted covalent inhibitors for enzymes implicated in various diseases. researchgate.netnih.gov For example, sulfonyl fluoride-containing molecules have been developed as covalent modulators of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org

In materials science , the robust nature of the connections formed via SuFEx chemistry is highly attractive. sigmaaldrich.comacs.org This "click" reaction can be used for the synthesis of novel polymers and for surface modification. Future work will likely involve incorporating this compound and similar building blocks into advanced materials, leveraging the stability and reliability of the resulting sulfonyl-linked structures. sigmaaldrich.com

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

The complexity of reaction outcomes, especially when dealing with a wide range of substrates and catalytic systems, presents a significant challenge in synthetic chemistry. acs.orgucla.edu Advanced computational modeling and machine learning are emerging as powerful tools to navigate this complexity and accelerate discovery. acs.org

For sulfonyl fluoride chemistry, machine learning algorithms can be trained on high-throughput experimentation (HTE) data to map intricate reaction landscapes. acs.orgucla.edu This approach has been successfully used to predict high-yielding conditions for the deoxyfluorination of diverse alcohols using different sulfonyl fluorides and bases. ucla.eduresearchgate.net By analyzing the complex interplay between substrate structure, reagent, and catalyst, these models can guide chemists to optimal reaction conditions for new, untested substrates, saving significant time and resources. acs.org

Future research in this area will focus on:

Expanding Predictive Models : Developing more sophisticated machine learning models that can predict the outcome of a wider range of reactions involving sulfonyl fluorides, including SuFEx and various catalytic amidations.

Rational Catalyst Design : Using computational chemistry to understand reaction mechanisms at a molecular level. This insight can guide the rational design of new catalysts with enhanced activity, selectivity, and broader substrate scope. For instance, understanding how catalysts like organobismuth complexes acs.org or N-heterocyclic carbenes acs.org activate the S-F bond can lead to the in-silico design of next-generation catalysts.

Predicting Reactivity in Biological Systems : Modeling the interaction of sulfonyl fluoride probes with protein targets to predict which amino acid residues will be modified, aiding in the design of more selective chemical biology tools and covalent drugs. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methylbenzenesulfonyl fluoride, and how can purity be validated?

- Methodological Answer : A common synthesis involves electrochemical fluorination of 2-methylbenzenesulfonyl chloride under controlled current (e.g., 20 mA for 30 hours) in flow reactors, yielding 87% purity. Post-synthesis, purification via flash chromatography (cyclohexane:ethyl acetate, 99:1) is recommended. Structural validation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the aromatic protons, methyl group (δ 2.69 ppm in ¹H NMR), and sulfonyl fluoride (δ 60.31 ppm in ¹⁹F NMR) .

Q. What safety protocols are essential when handling sulfonyl fluorides like this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Work in a fume hood with proper ventilation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H NMR : Aromatic protons (δ 7.37–8.02 ppm) and methyl group (δ 2.69 ppm).

- ¹⁹F NMR : Single peak at δ 60.31 ppm confirms the sulfonyl fluoride group.

- ¹³C NMR : Aromatic carbons (δ 126.8–139.1 ppm) and methyl carbon (δ 20.3 ppm).

These data align with published benchmarks for sulfonyl fluorides .

Advanced Research Questions

Q. How do reaction parameters (e.g., current, solvent) influence the yield of this compound in electrochemical synthesis?

- Methodological Answer : Optimizing current (e.g., 20 mA) minimizes side reactions like over-fluorination. Solvent choice (e.g., anhydrous acetonitrile) enhances ion mobility, while temperature control (20–25°C) prevents thermal degradation. Yield drops below 80% if current exceeds 25 mA due to competing hydrolysis .

Q. What strategies resolve contradictions in reported biological activities of sulfonyl fluorides?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., serine proteases) may arise from purity variations or buffer conditions. Reproduce studies using HPLC-purified compound (>95% purity) and standardized buffers (pH 7.4, 25°C). Cross-validate with kinetic assays (e.g., fluorescence-based substrate turnover) .

Q. How does the reactivity of this compound compare to structural analogs (e.g., benzenesulfonyl chloride)?

- Methodological Answer : Sulfonyl fluorides exhibit slower hydrolysis than chlorides but higher selectivity in nucleophilic substitutions (e.g., with amines). The methyl group in this compound sterically hinders ortho-substitution, favoring para-functionalization in coupling reactions. Contrast with 4-(pentadecafluoroheptyl)benzenesulfonyl chloride, where electron-withdrawing groups enhance electrophilicity .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to model hydrolysis pathways. Calculate activation energies for fluoride displacement at pH 2–10. Experimental validation via pH-controlled kinetic studies (UV-Vis monitoring at 260 nm) confirms computational predictions .

Notes for Reproducibility

- Always reference batch-specific NMR spectra due to solvent/impurity variability.

- For biological assays, pre-incubate the compound with assay buffers to account for hydrolysis.

- Collaborate with computational chemists to validate reaction mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.